molecular formula C7H7N5O B2392651 1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one CAS No. 1016505-50-2

1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one

Cat. No.: B2392651
CAS No.: 1016505-50-2
M. Wt: 177.167
InChI Key: CSPAMNVHAKSASD-UHFFFAOYSA-N
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Description

1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of an aminophenyl group attached to the tetrazole ring

Preparation Methods

The synthesis of 1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one can be achieved through several synthetic routes. One common method involves the reaction of 3-nitroaniline with sodium azide in the presence of a reducing agent such as iron powder. The reaction proceeds through the formation of an intermediate azide, which subsequently undergoes cyclization to form the tetrazole ring. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, leading to the formation of the corresponding amine.

    Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups onto the aromatic ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, modulating their activity. The tetrazole ring may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and a tetrazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(3-aminophenyl)-1H-tetrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-5-2-1-3-6(4-5)12-7(13)9-10-11-12/h1-4H,8H2,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPAMNVHAKSASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)NN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(3-nitrophenyl)-1,4-dihydro-5H-tetrazol-5-one (130 mg, 0.63 mmol) and palladium on charcoal (Aldrich Cat. No. 330108; 13 mg) in MeOH (10 mL) was hydrogenated at 20 psi for 3 hr. The mixture was then filtered through celite and the filter cake washed with MeOH (×3). The filtrate was concentrated under vacuum to leave the product, which was used directly in the next step (yield assumed quantitative=111 mg).
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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